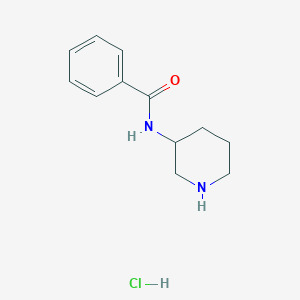

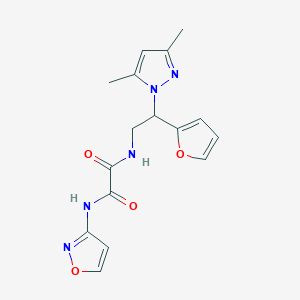

4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential therapeutic applications. OPB-9195 is a small molecule inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of glucose metabolism.

Applications De Recherche Scientifique

Concerted Proton-Coupled Electron Transfer

A study by Rhile and Mayer (2004) investigated the one-electron oxidation of a hydrogen-bonded phenol, which has similarities in structure and reactivity to the compound of interest. Their research demonstrated the occurrence of proton-coupled electron transfer (PCET), providing insights into the electron transfer mechanisms that could be relevant to understanding the reactivity of 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid in biological systems or synthetic applications (Rhile & Mayer, 2004).

Mannich Reaction and Electrochemical Behavior

Naik et al. (2013) described the synthesis and characterization of novel Mannich bases, which involve the reaction of certain acids with formaldehyde and piperidine. Although not directly related to the target compound, this study's methodology and the electrochemical properties of the synthesized compounds could provide a framework for the synthesis and analysis of related compounds, potentially including 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid derivatives (Naik et al., 2013).

Antimicrobial Activity

Mickevičienė et al. (2015) explored the antimicrobial activity of N-Substituted-β-amino acid derivatives containing various moieties, including 2-Hydroxyphenyl and Benzo[b]phenoxazine. While not directly studying 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid, their work on the synthesis of derivatives and their biological activity provides a precedent for investigating the antimicrobial potential of structurally related compounds (Mickevičienė et al., 2015).

Microwave-Assisted Synthesis

Uguen et al. (2021) reported on the microwave-assisted synthesis of 4-oxo-2-butenoic acids, highlighting a method that could be applicable to the synthesis of 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid. Their research offers a potentially efficient and versatile approach for synthesizing biologically active species and intermediates for further derivatization (Uguen et al., 2021).

Propriétés

IUPAC Name |

4-oxo-4-(4-phenoxyanilino)-2-piperidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c24-20(15-19(21(25)26)23-13-5-2-6-14-23)22-16-9-11-18(12-10-16)27-17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMANGLXLBKCOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide](/img/structure/B2668693.png)

![2-Chloro-N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]acetamide](/img/structure/B2668698.png)

![2-(4-fluorophenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2668703.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2668705.png)

![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2668706.png)

![Ethyl 2-[1-(naphthylmethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2668709.png)

![4-chloro-N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2668711.png)